molecular formula C10H13NOS B11899730 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol CAS No. 90265-80-8

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B11899730
CAS No.: 90265-80-8
M. Wt: 195.28 g/mol
InChI Key: FKHHRLRTYCSXNU-UHFFFAOYSA-N
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Description

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a tetrahydroisoquinoline derivative characterized by a methylthio (-SMe) substituent at the 7-position and a hydroxyl group at the 4-position. Tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry due to their bioactivity, including interactions with neurotransmitter receptors and enzymes. The methylthio group introduces unique electronic and steric properties, distinguishing it from oxygenated analogs (e.g., methoxy or hydroxy derivatives).

Properties

CAS No.

90265-80-8

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

7-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C10H13NOS/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,10-12H,5-6H2,1H3

InChI Key

FKHHRLRTYCSXNU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(CNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.

    Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents under controlled conditions.

    Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol and selected analogs:

Compound Name Substituent at 7-Position Additional Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol -SMe -OH at 4-position C₁₀H₁₃NOS ~211.3 (calculated) Higher lipophilicity, moderate polarity
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol -OMe -OH at 6-position C₁₀H₁₃NO₂ 179.22 Enhanced solubility in polar solvents
1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxyisoquinolin-7-ol -OH -OMe at 6-position, benzyl substitution C₁₈H₂₁NO₄ 315.36 Increased steric bulk, potential CNS activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol -OMe at 6,7-positions -OH at 4-position C₁₁H₁₅NO₃ 209.24 High polarity, improved aqueous stability
Key Observations:
  • Solubility : Methoxy and hydroxy analogs (e.g., 7-methoxy-6-ol ) exhibit higher solubility in polar solvents due to hydrogen bonding capacity, whereas the methylthio derivative may require organic solvents for dissolution.
  • Steric Effects : Bulky substituents, such as benzyl groups in , reduce conformational flexibility and may influence receptor binding.

Biological Activity

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a heterocyclic compound that belongs to the tetrahydroisoquinoline family. This compound has gained attention due to its promising biological activities, particularly in the fields of antimicrobial and neuroprotective research. The molecular formula of this compound is C₉H₁₁NOS, with a molecular weight of approximately 171.25 g/mol. Its structure features a methylthio group at the seventh position and a hydroxyl group at the fourth position, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol exhibits significant antimicrobial activity. Notably, it has been shown to inhibit certain strains of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis infections. The presence of both hydroxyl and methylthio groups enhances its reactivity and interaction with bacterial enzymes critical for survival.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been explored for its neuroprotective effects. Tetrahydroisoquinoline derivatives are known to modulate neurotransmitter systems and may offer therapeutic potential against neurodegenerative disorders . Preliminary studies suggest that 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol could interact with various receptors involved in neurotransmission, potentially providing protective effects on neuronal cells.

Structure-Activity Relationship (SAR)

The unique structural features of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol contribute to its biological activity. A comparative analysis with similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineBase structure without substituentsLimited biological activity
5-(Methylthio)-1,2,3,4-tetrahydroisoquinolineMethylthio at the fifth positionAntimicrobial properties
7-IsoquinolinolHydroxyl group at the seventh positionNeuroactive properties
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group instead of methylthioPotential neuroprotective effects

The combination of a methylthio group at the seventh position and a hydroxyl group at the fourth position distinguishes this compound from others in its class and is thought to enhance its specific biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives. For instance:

  • Antiviral Activity : A series of THIQ derivatives were synthesized and tested against human coronaviruses. Some derivatives showed promising antiviral activity comparable to established antiviral agents like chloroquine .
  • Neuroprotection : Research on THIQ analogs indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanisms involve modulation of signaling pathways related to cell survival .

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